molecular formula C13H17N3O2 B2710671 N1-cyclopentyl-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 312499-10-8

N1-cyclopentyl-N2-(pyridin-4-ylmethyl)oxalamide

Cat. No.: B2710671
CAS No.: 312499-10-8
M. Wt: 247.298
InChI Key: YRSXETJPMFJRAV-UHFFFAOYSA-N
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Description

N’-cyclopentyl-N-(pyridin-4-ylmethyl)oxamide is an organic compound with the molecular formula C₁₃H₁₇N₃O₂ and a molecular weight of 247.298 g/mol This compound features a cyclopentyl group and a pyridin-4-ylmethyl group attached to an oxamide core

Scientific Research Applications

N’-cyclopentyl-N-(pyridin-4-ylmethyl)oxamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.

    Biology: The compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

“N’-cyclopentyl-N-(pyridin-4-ylmethyl)oxamide” and its derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .

Future Directions

The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . The future directions could include the design of new potent inhibitors of KDR , and the use of these compounds to further optimize and design new potential KDR inhibitors .

Preparation Methods

The synthesis of N’-cyclopentyl-N-(pyridin-4-ylmethyl)oxamide typically involves the reaction of cyclopentylamine with pyridine-4-carboxaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with oxalyl chloride to yield the desired oxamide. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Chemical Reactions Analysis

N’-cyclopentyl-N-(pyridin-4-ylmethyl)oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-4-ylmethyl group can be replaced by other nucleophiles under appropriate conditions.

Comparison with Similar Compounds

N’-cyclopentyl-N-(pyridin-4-ylmethyl)oxamide can be compared with similar compounds such as N,N’-bis(pyridin-3-ylmethyl)oxalamide and its thioxalamide analogue. These compounds share structural similarities but differ in their functional groups and overall reactivity. The unique cyclopentyl group in N’-cyclopentyl-N-(pyridin-4-ylmethyl)oxamide distinguishes it from these analogues, providing distinct chemical and biological properties .

Properties

IUPAC Name

N'-cyclopentyl-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c17-12(13(18)16-11-3-1-2-4-11)15-9-10-5-7-14-8-6-10/h5-8,11H,1-4,9H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSXETJPMFJRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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